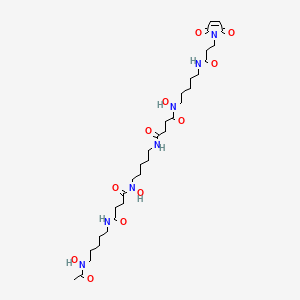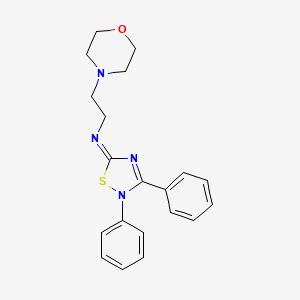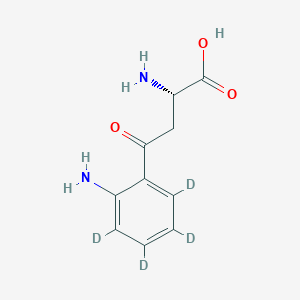
L-Kynurenine-d4-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Kynurenine-d4-1 is a deuterated compound of L-Kynurenine, which is a key intermediate in the breakdown pathway of tryptophan. L-Kynurenine is a substrate of enzymes such as kynureninase, kynurenine 3-monooxygenase, and kynurenine aminotransferase, and is associated with the suppression of antitumor immune responses . This compound is used primarily in research settings to study the metabolism and biological effects of L-Kynurenine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Kynurenine-d4-1 can be synthesized through the deuteration of L-Kynurenine. The process involves the incorporation of deuterium atoms into the L-Kynurenine molecule. This can be achieved by using deuterated reagents or solvents during the synthesis process .
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The process may include steps such as deuterium exchange reactions, purification through chromatography, and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
L-Kynurenine-d4-1 undergoes various chemical reactions, including:
Oxidation: L-Kynurenine can be oxidized to form kynurenic acid.
Reduction: Reduction reactions can convert L-Kynurenine to other metabolites.
Substitution: Substitution reactions can occur at the amino or carboxyl groups of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Kynurenic Acid: Formed through oxidation.
Anthranilic Acid: Formed through enzymatic reactions involving kynureninase.
Aplicaciones Científicas De Investigación
L-Kynurenine-d4-1 has a wide range of scientific research applications, including:
Mecanismo De Acción
L-Kynurenine-d4-1 exerts its effects through several mechanisms:
Aryl Hydrocarbon Receptor Activation: L-Kynurenine binds to the aryl hydrocarbon receptor, leading to the activation of downstream signaling pathways.
Modulation of Immune Responses: L-Kynurenine can inhibit T-cell proliferation and modulate immune responses.
Neuroactive Effects: L-Kynurenine and its metabolites can influence neurotransmitter systems and have neuroprotective or neurotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
L-Kynurenine: The non-deuterated form of L-Kynurenine-d4-1.
Kynurenic Acid: A metabolite of L-Kynurenine with neuroprotective properties.
Quinolinic Acid: Another metabolite of L-Kynurenine, known for its neurotoxic effects.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical chemistry. The incorporation of deuterium atoms allows for more accurate quantification and analysis of L-Kynurenine in various biological samples .
Propiedades
Fórmula molecular |
C10H12N2O3 |
|---|---|
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-(2-amino-3,4,5,6-tetradeuteriophenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/t8-/m0/s1/i1D,2D,3D,4D |
Clave InChI |
YGPSJZOEDVAXAB-FCDGGRDXSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)C[C@@H](C(=O)O)N)N)[2H])[2H] |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


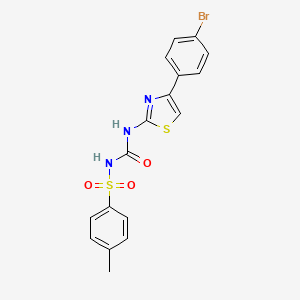
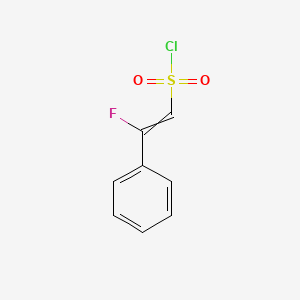

![3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione](/img/structure/B12428055.png)
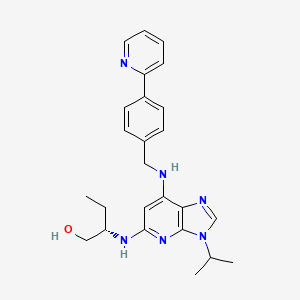
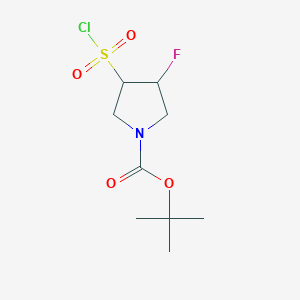
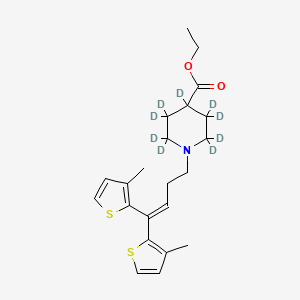
![4-[(1E)-2-(5,5,8a-trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl)ethenyl]-5-hydroxy-5H-furan-2-one](/img/structure/B12428069.png)
![(Z)-2-((3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetoxy-3,11-dihydroxy-4,8,10,14-tetramethyldodecahydro-1H-cyclopenta[a]phenanthren-17(2H,10H,14H)-ylidene)-6-methylhept-5-enoic acid](/img/structure/B12428073.png)
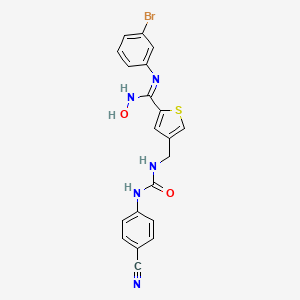
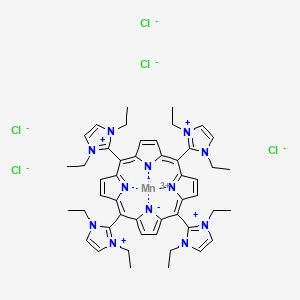
![2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid](/img/structure/B12428093.png)
